molecular formula C15H13NO4S2 B12029419 (5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid

(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid

Cat. No.: B12029419
M. Wt: 335.4 g/mol
InChI Key: DREITSQAJKJJSQ-XYOKQWHBSA-N
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Description

(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an allyloxy substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-allyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzylidene ring.

Scientific Research Applications

(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential cellular components in bacteria. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as 2-thioxo-4-thiazolidinone, share some chemical properties and reactivity.

    Benzylidene Derivatives: Compounds with benzylidene groups, such as benzylideneacetone, exhibit similar reactivity in electrophilic aromatic substitution reactions.

Uniqueness

(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C15H13NO4S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(5E)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H13NO4S2/c1-2-7-20-11-6-4-3-5-10(11)8-12-14(19)16(9-13(17)18)15(21)22-12/h2-6,8H,1,7,9H2,(H,17,18)/b12-8+

InChI Key

DREITSQAJKJJSQ-XYOKQWHBSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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